molecular formula C7H9BrN2O2 B1530836 Ethyl 2-(3-bromo-1H-pyrazol-1-yl)acetate CAS No. 1427022-51-2

Ethyl 2-(3-bromo-1H-pyrazol-1-yl)acetate

Cat. No.: B1530836
CAS No.: 1427022-51-2
M. Wt: 233.06 g/mol
InChI Key: IMWLWWYQQUKCPH-UHFFFAOYSA-N
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Description

Ethyl 2-(3-bromo-1H-pyrazol-1-yl)acetate is a chemical compound with the molecular formula C7H9BrN2O2 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of pyrazole compounds, such as this compound, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains a bromine atom attached to the pyrazole ring .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 233.06 .

Scientific Research Applications

Synthesis and Biological Activities

Synthetic Applications and Characterization : The synthesis and characterization of novel pyrazoline derivatives from Ethyl 2-(3-bromo-1H-pyrazol-1-yl)acetate have shown these compounds to be effective inhibitors of human carbonic anhydrase I and II isozymes and the acetylcholinesterase enzyme. These findings are supported by both experimental and in silico studies, which help in understanding the inhibition profile of these compounds at the receptor level (Turkan et al., 2019).

Antimicrobial Activity : Another study focused on the synthesis of new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives from this compound, evaluating their antimicrobial activity against common pathogenic bacteria. The results highlighted significant antibacterial potential when compared with standard drugs, indicating the potential application of these compounds in developing new antimicrobial agents (Asif et al., 2021).

Antioxidant and Anti-inflammatory Activities : Research on imidazo[1,2-a]pyrazine derivatives synthesized from this compound revealed their antiinflammatory activity through in vivo pharmacological testing. This opens avenues for developing new therapeutic agents with antiinflammatory properties (Abignente et al., 1992).

Crystal Structure and Antioxidant Properties

Crystal Structure Analysis : A study detailed the synthesis, characterization, and crystal structure analysis of a novel pyrazole derivative, showcasing its antioxidant properties through DPPH and hydroxyl radical scavenging methods. This research provides a foundational understanding of the structural attributes contributing to the antioxidant activity of such compounds (Naveen et al., 2021).

Safety and Hazards

The safety information for Ethyl 2-(3-bromo-1H-pyrazol-1-yl)acetate indicates that it has some hazards associated with it. The hazard statements include H302, H315, H319, and H335, which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively .

Properties

IUPAC Name

ethyl 2-(3-bromopyrazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c1-2-12-7(11)5-10-4-3-6(8)9-10/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMWLWWYQQUKCPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=CC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427022-51-2
Record name ethyl 2-(3-bromo-1H-pyrazol-1-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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